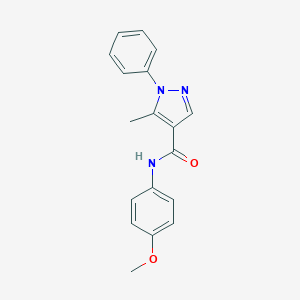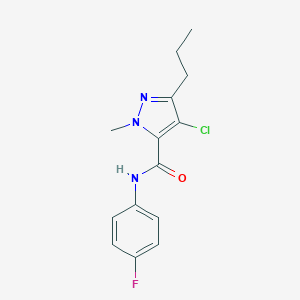![molecular formula C19H14N6OS B287688 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'compound 1' and is a potent inhibitor of a protein kinase known as PIM1.
Wirkmechanismus
The mechanism of action of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of PIM1 protein kinase. PIM1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Inhibition of PIM1 leads to the induction of apoptosis in cancer cells, making it a potential target for cancer treatment.
Biochemical and Physiological Effects:
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also shown that this compound has anti-tumor activity and can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is its potent inhibitory activity against PIM1 protein kinase. This makes it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. One of the primary areas of research is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of this compound.
Synthesemethoden
The synthesis of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-6-(1-naphthyloxy)pyrimidine, which is reacted with potassium thioacetate to form 2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidine. This intermediate is then reacted with 5-amino-1H-pyrazole-4-carbonitrile in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has shown potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. PIM1 is a protein kinase that is overexpressed in many types of cancer, and inhibition of this protein kinase has been shown to induce cell death in cancer cells. 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been shown to be a potent inhibitor of PIM1, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Molekularformel |
C19H14N6OS |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-amino-1-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H14N6OS/c1-27-19-23-16(25-18(21)13(10-20)11-22-25)9-17(24-19)26-15-8-4-6-12-5-2-3-7-14(12)15/h2-9,11H,21H2,1H3 |
InChI-Schlüssel |
JFSWERGWKQFQTO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Kanonische SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




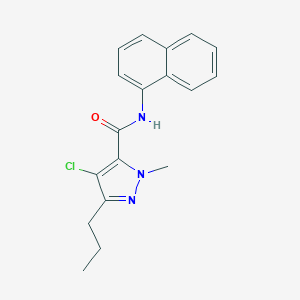
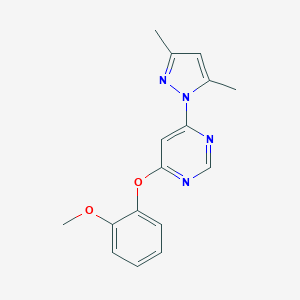
![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
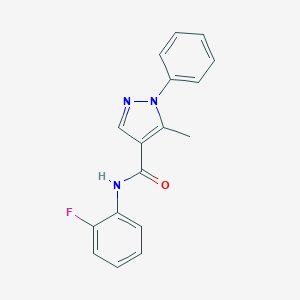
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
